molecular formula C13H22BrN B1585554 1-Octylpyridinium bromide CAS No. 2534-66-9

1-Octylpyridinium bromide

Cat. No. B1585554
CAS RN: 2534-66-9
M. Wt: 272.22 g/mol
InChI Key: LNKPCMOUFKLBCM-UHFFFAOYSA-M
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Description

1-Octylpyridinium bromide (OPB) is a quaternary ammonium salt that is used as an ionic surfactant in a variety of applications. It is a colorless, water-soluble compound with a molecular weight of 265.2 g/mol. OPB is an important surfactant used in many different industries, including pharmaceuticals, cosmetics, and food. OPB has a number of properties that make it a useful surfactant, including its low toxicity, good solubility in both water and organic solvents, and its amphiphilic nature.

Scientific Research Applications

Scalable Synthesis of Ionic Liquids

1-Octylpyridinium bromide has been synthesized in stirred and microstructured reactors, demonstrating its potential for large-scale production. This research is significant for the scalable synthesis of ionic liquids, a class of compounds with numerous industrial applications (Iken et al., 2012).

Molecular Interaction Studies

The molecular interactions between this compound and amino acids/glycyl dipeptides have been explored using various physical methods. This research enhances our understanding of the behavior of ionic liquids in biological systems (Yan et al., 2020).

Cation-Anion Interactions

Studies using X-ray photoelectron spectroscopy have investigated how methylation affects the electronic environment of the pyridinium cation in compounds like this compound. This research contributes to our knowledge of ionic interactions in various chemical environments (Men et al., 2020).

Application in Absorption Refrigeration Technology

The thermodynamic and physicochemical properties of this compound solutions have been studied for potential use in absorption refrigeration technology. This highlights its potential as a working fluid in industrial applications (Królikowska et al., 2019).

Biodegradability and Environmental Impact

Research on the biodegradability of this compound has provided insights into its environmental impact and potential for use in green chemistry. This is crucial for developing environmentally friendly industrial chemicals (Docherty et al., 2010).

Sample Preservation for Metagenomic Analyses

This compound-based methods have been developed for room temperature storage and transport of fecal samples, facilitating large-scale metagenomic studies and sample collection in remote areas (Han et al., 2018).

Thermochemistry of Ionic Liquids

Studies on the thermochemical properties of alkyl pyridinium bromide ionic liquids, including this compound, provide valuable data for applications requiring thermal stability and energy transfer (Tong et al., 2010).

Electrodeposition of Nanostructures

Research into the electrodeposition of nanostructures using ionic liquids, including this compound, shows potential for manufacturing nanoscale materials (Szymczak et al., 2012).

properties

IUPAC Name

1-octylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N.BrH/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14;/h7,9-10,12-13H,2-6,8,11H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNKPCMOUFKLBCM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883861
Record name Pyridinium, 1-octyl-, bromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2534-66-9
Record name Octylpyridinium bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2534-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridinium, 1-octyl-, bromide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-octyl-, bromide (1:1)
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Record name Pyridinium, 1-octyl-, bromide (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-octylpyridinium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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